(R)-O,O-Bis(tert-butyldimethlsilyl)phenylephrine
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Overview
Description
®-O,O-Bis(tert-butyldimethylsilyl)phenylephrine is a compound that features a phenylephrine core with two tert-butyldimethylsilyl groups attached Phenylephrine is a well-known sympathomimetic amine commonly used as a decongestant, while the tert-butyldimethylsilyl groups serve as protecting groups in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-O,O-Bis(tert-butyldimethylsilyl)phenylephrine typically involves the protection of the hydroxyl groups of phenylephrine using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions usually involve the use of anhydrous solvents like dimethylformamide (DMF) or acetonitrile, and the reaction is conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
®-O,O-Bis(tert-butyldimethylsilyl)phenylephrine can undergo various chemical reactions, including:
Oxidation: The phenylephrine core can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenylephrine core to its reduced forms.
Substitution: The silyl protecting groups can be selectively removed or substituted under specific conditions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The silyl groups can be removed using fluoride sources like tetra-n-butylammonium fluoride (TBAF) or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Desilylation reactions will regenerate the free hydroxyl groups on the phenylephrine core .
Scientific Research Applications
®-O,O-Bis(tert-butyldimethylsilyl)phenylephrine has several applications in scientific research:
Chemistry: It is used as a protected intermediate in the synthesis of more complex molecules. .
Biology: The compound can be used in studies involving the modulation of adrenergic receptors, given its phenylephrine core.
Industry: It can be used in the production of fine chemicals and pharmaceuticals, where protection-deprotection strategies are essential
Mechanism of Action
The mechanism of action of ®-O,O-Bis(tert-butyldimethylsilyl)phenylephrine primarily involves the interaction of the phenylephrine core with adrenergic receptors. The tert-butyldimethylsilyl groups serve as protecting groups and do not directly participate in the biological activity. Upon deprotection, the phenylephrine can exert its effects by binding to alpha-1 adrenergic receptors, leading to vasoconstriction and decongestion .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldiphenylsilyl-protected phenylephrine: Similar in structure but with diphenyl groups instead of dimethyl groups.
Trimethylsilyl-protected phenylephrine: Uses trimethylsilyl groups as protecting groups.
Triisopropylsilyl-protected phenylephrine: Uses triisopropylsilyl groups as protecting groups .
Uniqueness
®-O,O-Bis(tert-butyldimethylsilyl)phenylephrine is unique due to the specific steric and electronic properties imparted by the tert-butyldimethylsilyl groups. These groups provide enhanced stability against hydrolysis and other chemical reactions compared to other silyl protecting groups .
Properties
Molecular Formula |
C21H41NO2Si2 |
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Molecular Weight |
395.7 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-2-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-methylethanamine |
InChI |
InChI=1S/C21H41NO2Si2/c1-20(2,3)25(8,9)23-18-14-12-13-17(15-18)19(16-22-7)24-26(10,11)21(4,5)6/h12-15,19,22H,16H2,1-11H3 |
InChI Key |
CCCLWXYOVOYPST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C(CNC)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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